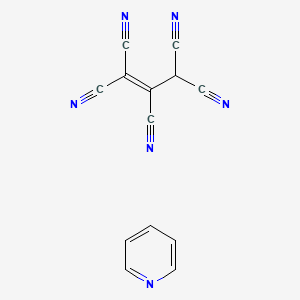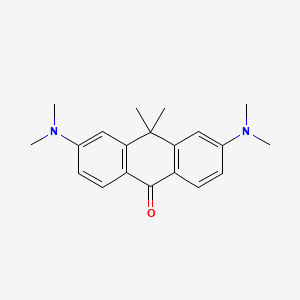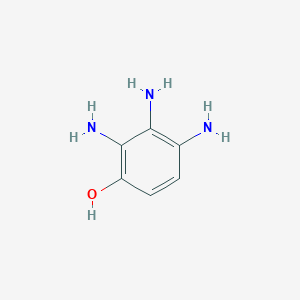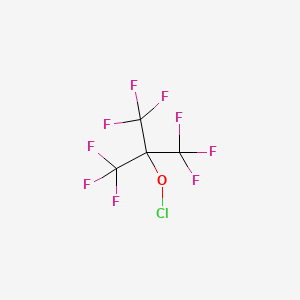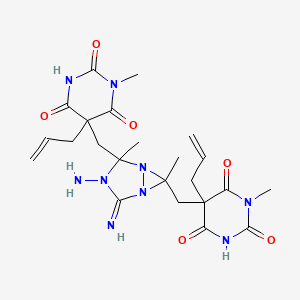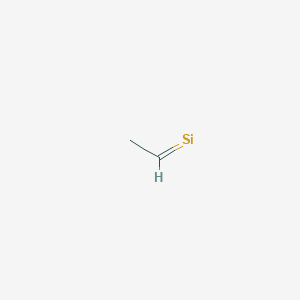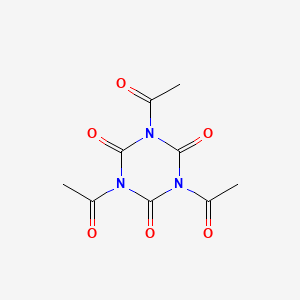![molecular formula C20H24N2O2 B14678734 1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone CAS No. 38478-64-7](/img/structure/B14678734.png)
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone is a complex organic compound that features a quinoline moiety, a piperidine ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
The next step involves the formation of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives. The final step is the coupling of the quinoline and piperidine moieties through a condensation reaction with ethanone, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Thionyl chloride, anhydrous conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine, which also feature a quinoline moiety.
Piperidine derivatives: Compounds like piperine and piperidine itself, which feature a piperidine ring.
Uniqueness
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone is unique due to its combination of a quinoline moiety, a piperidine ring, and an ethanone group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
38478-64-7 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O2/c1-15(23)22-12-9-16(10-13-22)4-3-5-17-8-11-21-20-7-6-18(24-2)14-19(17)20/h3,5-8,11,14,16H,4,9-10,12-13H2,1-2H3/b5-3+ |
InChI Key |
DYMIQUNBIDKGRA-HWKANZROSA-N |
Isomeric SMILES |
CC(=O)N1CCC(CC1)C/C=C/C2=C3C=C(C=CC3=NC=C2)OC |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC=CC2=C3C=C(C=CC3=NC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


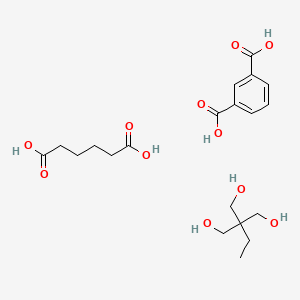

![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

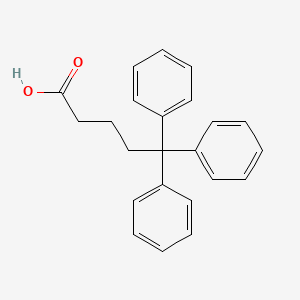
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
